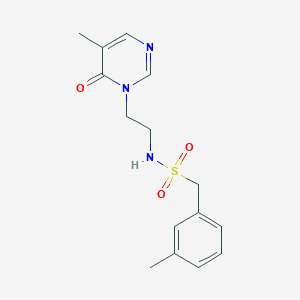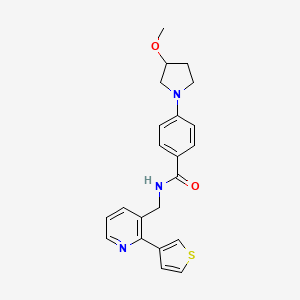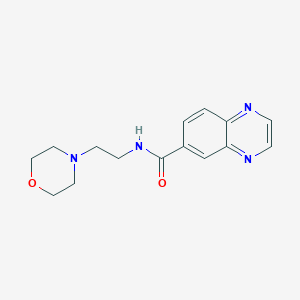
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a compound that has generated significant interest in various scientific domains, owing to its unique chemical structure and versatile applications. This compound's molecular framework integrates a pyrimidine ring and a sulfonamide group, which contribute to its diverse reactivity and functionality in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions The synthesis of N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide involves a multi-step process that typically starts with the formation of the pyrimidine core. The reaction conditions often include controlled temperature settings and the use of specific catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods For industrial-scale production, the synthesis is optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scaling up of the process.
化学反应分析
Types of Reactions This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction alters the functional groups attached to the core structure, potentially leading to the formation of new compounds with varied properties.
Common Reagents and Conditions Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction reactions, respectively. Substitution reactions often involve nucleophiles such as amines or halides under acidic or basic conditions.
Major Products Formed The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might result in the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.
科学研究应用
This compound has found applications across multiple scientific disciplines: Chemistry: Used as an intermediate in the synthesis of more complex molecules. Biology: Studied for its potential interaction with biological targets. Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the observed effects. For instance, the compound might inhibit an enzyme by binding to its active site, thereby blocking the enzyme's function.
相似化合物的比较
Comparison with Other Compounds Compared to other pyrimidine-based compounds, N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide is unique due to the presence of both the pyrimidine ring and the sulfonamide group
Similar Compounds Other similar compounds include:
5-methyl-6-oxo-1H-pyrimidine-2,4-diamine
N-(2-(6-oxo-5-propylpyrimidin-1(6H)-yl)ethyl)-1-(p-tolyl)methanesulfonamide These compounds share structural similarities but differ in the functional groups attached to the core structure, leading to variations in their reactivity and applications.
属性
IUPAC Name |
N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-12-4-3-5-14(8-12)10-22(20,21)17-6-7-18-11-16-9-13(2)15(18)19/h3-5,8-9,11,17H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAZFYGLOHDJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C=NC=C(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2938039.png)
![N-(4-cyanophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2938040.png)



![[4-(4-PHENYLOXANE-4-CARBONYL)MORPHOLIN-3-YL]METHANOL](/img/structure/B2938046.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2938048.png)
![4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2938049.png)
![(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2938050.png)
![N-[2-(butylsulfamoyl)ethyl]-3-methoxybenzamide](/img/structure/B2938053.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2938059.png)
![(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2938061.png)
